

In-Depth Technical Guide: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride</i>
Cat. No.:	B555021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride**, a key chiral building block in pharmaceutical synthesis. This document details its chemical and physical properties, provides a representative synthetic protocol, and outlines a general workflow for its analytical characterization.

Core Compound Properties

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-Homophenylalanine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-homophenylalanine. Its structure incorporates a chiral center, making it a valuable precursor in the stereoselective synthesis of various active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride**.

Property	Value	Source
Molecular Weight	243.73 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₁₈ CINO ₂	[1] [2]
CAS Number	90891-21-7	[1] [2]
Appearance	White powder	[3]
Melting Point	151-156 °C	[3]
Optical Rotation	$[\alpha]D^{20} = +25.1 \pm 2^\circ$ (c=1 in CHCl ₃)	[3]
Purity	≥98% (HPLC)	[2] [3]
Storage Temperature	0-8°C	[3]
Topological Polar Surface Area (TPSA)	52.32 Å ²	[2]
logP (calculated)	1.9314	[2]

Molecular Structure

The molecular structure of **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride** features a stereocenter at the alpha-carbon, leading to its chirality.

Caption: Chemical structure of **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride**.

Experimental Protocols

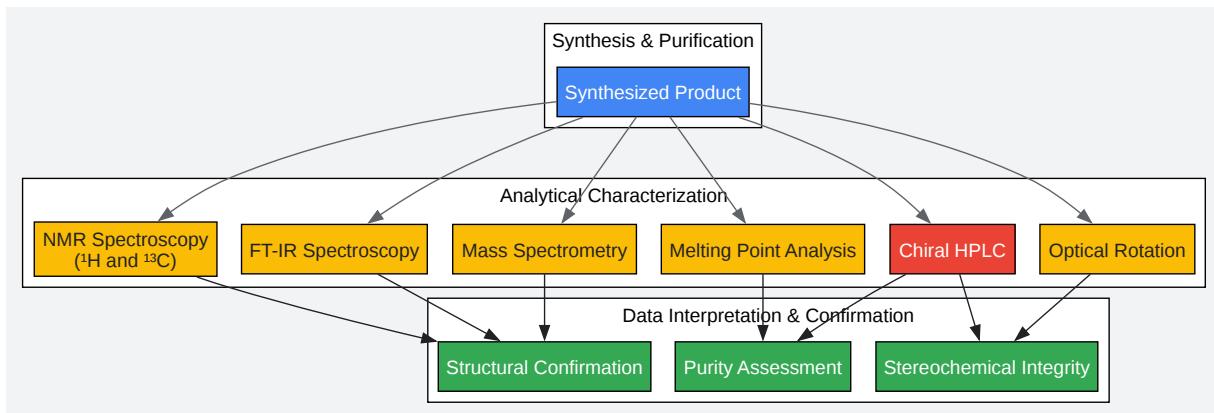
The synthesis of **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride** is typically achieved through the esterification of L-homophenylalanine, followed by salt formation.

Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate

A common method for the synthesis of the free base, Ethyl (S)-2-amino-4-phenylbutanoate, is the Fischer esterification of (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine) with ethanol.^[4] This reaction is generally catalyzed by a strong acid.

- Reactants:
 - (S)-2-amino-4-phenylbutanoic acid
 - Ethanol (in excess, serving as both reactant and solvent)
- Catalyst:
 - Sulfuric acid (H_2SO_4) or Thionyl chloride ($SOCl_2$)
- Procedure:
 - (S)-2-amino-4-phenylbutanoic acid is suspended in anhydrous ethanol.
 - The mixture is cooled in an ice bath, and the acid catalyst is added dropwise.
 - The reaction mixture is then heated to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the excess ethanol is removed under reduced pressure.
 - The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
 - The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ethyl (S)-2-amino-4-phenylbutanoate.
 - Purification can be achieved through distillation or column chromatography.

Formation of the Hydrochloride Salt


The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

- Reactants:
 - Ethyl (S)-2-amino-4-phenylbutanoate

- Hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol)
- Procedure:
 - The purified Ethyl (S)-2-amino-4-phenylbutanoate is dissolved in a dry, aprotic solvent (e.g., diethyl ether).
 - A solution of hydrochloric acid in a suitable solvent is added dropwise to the stirred solution of the amino ester.
 - The hydrochloride salt typically precipitates out of the solution.
 - The precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride** as a solid.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of a synthesized batch of **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride** would involve multiple spectroscopic and chromatographic techniques to confirm its identity, purity, and stereochemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the compound.

This comprehensive guide serves as a valuable resource for professionals engaged in the research and development of pharmaceuticals, providing essential data and procedural insights into **Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]

- 4. Buy ethyl (S)-2-amino-2-phenylbutanoate (EVT-12960435) [evitachem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555021#ethyl-s-2-amino-4-phenylbutanoate-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com